3-Bromobenzyl-(4-chlorophenyl)ether
CAS No.: 859777-31-4
Cat. No.: VC3395268
Molecular Formula: C13H10BrClO
Molecular Weight: 297.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 859777-31-4 |
|---|---|
| Molecular Formula | C13H10BrClO |
| Molecular Weight | 297.57 g/mol |
| IUPAC Name | 1-bromo-3-[(4-chlorophenoxy)methyl]benzene |
| Standard InChI | InChI=1S/C13H10BrClO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2 |
| Standard InChI Key | USWBOCNFGYIJCD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)Cl |
Introduction
Structural Characteristics and Properties
Molecular Structure
3-Bromobenzyl-(4-chlorophenyl)ether consists of a benzyl group with a bromine atom at the meta (3') position connected via an ether bond (C-O-C) to a phenyl ring bearing a chlorine atom at the para (4') position. This structure can be visualized as two halogenated aromatic rings joined by an oxygen bridge, with the bromine and chlorine occupying specific positions that influence the compound's electronic properties and reactivity patterns.
The structural formula can be represented as C₁₃H₁₀BrClO, featuring a 3-bromobenzyl group linked to a 4-chlorophenyl moiety through an oxygen atom. The presence of two different halogens (bromine and chlorine) at specific positions creates a unique electronic distribution that distinguishes this compound from its structural analogs.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, 3-Bromobenzyl-(4-chlorophenyl)ether is expected to exhibit the following properties:
| Property | Value | Basis |
|---|---|---|
| Molecular Formula | C₁₃H₁₀BrClO | Structural composition |
| Molecular Weight | ~297.58 g/mol | Calculated from atomic weights |
| Physical State | Solid at room temperature | Based on similar diaryl ethers |
| Solubility | Poorly soluble in water; soluble in organic solvents | Characteristic of halogenated aromatics |
| Melting Point | Estimated 75-90°C | Comparison with similar compounds |
| LogP | ~4.2-4.6 | Estimated based on structure |
The compound's halogen substitution pattern significantly influences its physicochemical properties, particularly its lipophilicity and membrane permeability, which are relevant factors for potential biological applications .
Synthetic Approaches
Theoretical Synthetic Routes
The synthesis of 3-Bromobenzyl-(4-chlorophenyl)ether could theoretically proceed through several routes, with the most direct being the Williamson ether synthesis between 3-bromobenzyl halide (typically bromide or chloride) and 4-chlorophenol. This approach is analogous to synthetic methods employed for structurally similar compounds .
A general synthetic scheme might involve:
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Base-mediated deprotonation of 4-chlorophenol using a suitable base (e.g., K₂CO₃, NaH)
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Nucleophilic substitution reaction with 3-bromobenzyl halide
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Purification of the resulting ether product
The reaction could be represented as:
4-Chlorophenol + 3-Bromobenzyl halide → 3-Bromobenzyl-(4-chlorophenyl)ether + HX
Alternative approaches might include:
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Condensation reactions using phase-transfer catalysis
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Mitsunobu reaction between 3-bromobenzyl alcohol and 4-chlorophenol
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Cross-coupling methodologies for specific structural modifications
Optimization Considerations
Based on synthesis protocols for similar compounds, several factors would likely influence reaction efficiency:
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Choice of solvent system (aprotic polar solvents like DMF or acetonitrile typically perform well)
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Base selection (K₂CO₃, Cs₂CO₃, or NaH depending on desired reaction conditions)
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Temperature control (typically 60-80°C for efficient reaction rates)
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Reaction time optimization (4-12 hours depending on reactivity)
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Purification strategy (column chromatography using hexane/ethyl acetate gradients)
The presence of halogen substituents necessitates careful control of reaction conditions to prevent undesired side reactions, particularly when strong bases are employed .
These structure-activity relationships could guide future optimization efforts if specific biological activities are identified .
Comparative Analysis with Analogous Compounds
Comparison with 3-Bromobenzyl-(4-fluorophenyl)ether
The fluorinated analog (3-Bromobenzyl-(4-fluorophenyl)ether) differs from our target compound in the para-substituent on the phenyl ring (F versus Cl). This substitution significantly impacts the compound's properties:
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The C-F bond is stronger and more polar than the C-Cl bond, affecting electronic distribution.
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Fluorine has a smaller atomic radius than chlorine, potentially altering binding interactions.
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The metabolic stability profile differs, with chlorinated compounds generally showing different metabolic pathways compared to fluorinated analogs.
Research on 3-Bromobenzyl-(4-fluorophenyl)ether suggests potential anti-inflammatory and anticancer properties, which might extend to the chlorinated analog with modified potency or selectivity profiles.
Comparison with 4-Bromobenzyl-(4-chlorophenyl)ether
The positional isomer 4-Bromobenzyl-(4-chlorophenyl)ether (also known as 1-Bromo-4-(4-chlorophenoxymethyl)benzene) differs in the position of the bromine atom (para versus meta):
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The para-bromine creates a more symmetrical electronic distribution compared to the meta-substitution.
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The difference in substitution pattern affects dipole moment and electron density distribution.
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These factors can significantly influence binding orientation and affinity toward biological targets.
| Compound | Bromine Position | CAS Number | Molecular Weight |
|---|---|---|---|
| 3-Bromobenzyl-(4-chlorophenyl)ether | meta (3') | Not specified | ~297.58 g/mol |
| 4-Bromobenzyl-(4-chlorophenyl)ether | para (4') | 884162-71-4 | 297.57 g/mol |
| 3-Bromobenzyl-(4-fluorophenyl)ether | meta (3') | 847408-77-9 | 281.12 g/mol |
The subtle differences in these structures highlight the significance of positional isomerism in influencing chemical and biological properties .
Research Status and Future Directions
Current Research Gaps
Despite the potential interest in 3-Bromobenzyl-(4-chlorophenyl)ether, several research gaps persist:
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Limited published data on synthesis and characterization
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Absence of comprehensive biological screening results
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Incomplete understanding of structure-activity relationships
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Insufficient comparative data with structural analogs
These gaps present opportunities for focused research to better understand this compound's properties and potential applications .
Future Research Opportunities
Based on the analysis of similar compounds, several promising research directions emerge:
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Comprehensive synthesis optimization and full characterization
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Biological activity screening, particularly in anti-inflammatory and anticancer applications
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Structure-activity relationship studies exploring the impact of halogen position
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Investigation of potential applications in materials science
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Computational studies to understand electronic properties and binding interactions
The unique structural features of 3-Bromobenzyl-(4-chlorophenyl)ether warrant further investigation to fully elucidate its potential in both medicinal chemistry and materials science applications .
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